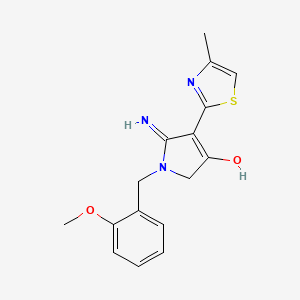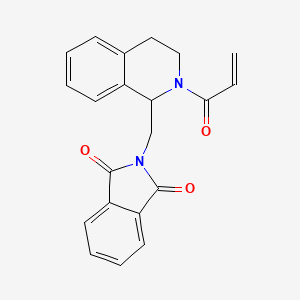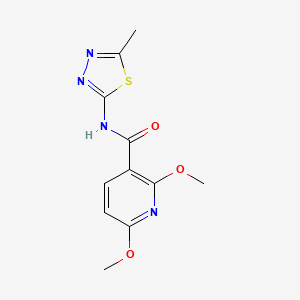
5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. The starting materials may include 2-methoxybenzylamine, 4-methyl-1,3-thiazole-2-carboxylic acid, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as concentration, temperature, and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis. It can be used to create more complex molecules for research and development.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, receptor binding, and other biochemical processes.
Medicine
Potential medicinal applications include the development of new drugs targeting specific diseases. The compound’s structural features may allow it to interact with biological targets, such as enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, materials, and other products requiring specific chemical properties.
Mechanism of Action
The mechanism of action of “5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The specific pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(2-hydroxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
- 5-amino-1-(2-chlorobenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Uniqueness
The unique combination of functional groups in “5-amino-1-(2-methoxybenzyl)-4-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” distinguishes it from similar compounds. The presence of the methoxy group, thiazole ring, and pyrrolone core contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O2S |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-imino-1-[(2-methoxyphenyl)methyl]-4-(4-methyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H17N3O2S/c1-10-9-22-16(18-10)14-12(20)8-19(15(14)17)7-11-5-3-4-6-13(11)21-2/h3-6,9,17,20H,7-8H2,1-2H3 |
InChI Key |
POLMLSBTEBWGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C2=C(CN(C2=N)CC3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-methoxyphenyl)amino]-7-(3-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11034674.png)
![N-(4-fluorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11034679.png)

![4-(2,4-dimethoxyphenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11034683.png)
![Tetramethyl 5',5',9'-trimethyl-6'-[(4-nitrophenyl)carbonyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11034686.png)

![1-(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[3-(trifluoromethyl)phenyl]guanidine](/img/structure/B11034695.png)
methanone](/img/structure/B11034697.png)
![2-(2-Chlorophenyl)-3-[(4-methylphenyl)carbonyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B11034704.png)
![N-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazole-1(2H)-carboxamide](/img/structure/B11034716.png)
![4,4,6-Trimethyl-1-[2-oxo-2-(2-thienyl)ethylidene]-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11034733.png)
![Ethyl 4-{[(2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolin-4-yl)carbonyl]amino}benzoate](/img/structure/B11034734.png)
![4-methoxy-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11034739.png)
![(1Z)-4,4,6-trimethyl-2-oxo-1-{[3-(trifluoromethyl)phenyl]imino}-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B11034741.png)
